molecular formula C25H30ClNO5S B2393534 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005035-27-7

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate

Cat. No.: B2393534
CAS No.: 1005035-27-7
M. Wt: 492.03
InChI Key: NTUFLFFNOUJRER-UHFFFAOYSA-N
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Description

4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate is a complex organic compound with a unique bicyclic structure

Scientific Research Applications

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate involves multiple steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the isopropyl and methyl groups. The final steps involve the formation of the carbamate group and the attachment of the 2-chlorobenzyl and 4-methylphenylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure and the presence of the isopropyl and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other carbamate derivatives with bicyclic structures. These compounds share some common features, such as the ability to undergo similar chemical reactions and potential biological activities. 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClNO5S/c1-17(2)25-14-13-24(4,32-25)22(15-25)31-23(28)27(16-19-7-5-6-8-21(19)26)33(29,30)20-11-9-18(3)10-12-20/h5-12,17,22H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUFLFFNOUJRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)C(=O)OC3CC4(CCC3(O4)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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